![molecular formula C11H13NO2 B14295401 Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- CAS No. 112602-00-3](/img/structure/B14295401.png)
Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- is a chemical compound that features a pyrrolidine ring substituted with a furan group and an α,β-unsaturated carbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- typically involves the reaction of pyrrolidine with a furan-containing α,β-unsaturated carbonyl compound. One common method is the Michael addition reaction, where pyrrolidine acts as a nucleophile and adds to the β-position of the α,β-unsaturated carbonyl compound under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production. Purification methods like distillation or recrystallization are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The α,β-unsaturated carbonyl group can be reduced to form saturated carbonyl compounds.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated carbonyl compounds.
Substitution: Pyrrolidine derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- involves its interaction with biological targets through its functional groups. The α,β-unsaturated carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring and pyrrolidine moiety contribute to the compound’s binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- is unique due to its combination of a pyrrolidine ring, a furan ring, and an α,β-unsaturated carbonyl group. This structural arrangement provides distinct reactivity and potential biological activity compared to other pyrrolidine derivatives .
Eigenschaften
CAS-Nummer |
112602-00-3 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-(furan-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H13NO2/c13-11(12-7-1-2-8-12)6-5-10-4-3-9-14-10/h3-6,9H,1-2,7-8H2 |
InChI-Schlüssel |
BJXQRQJPFMFFIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
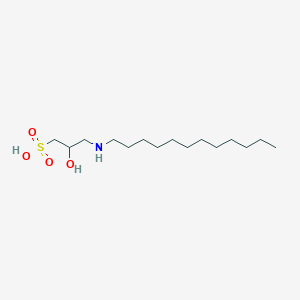
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
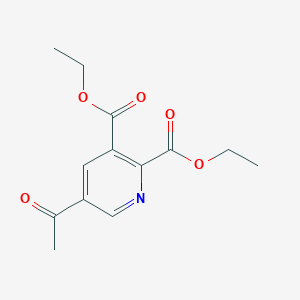
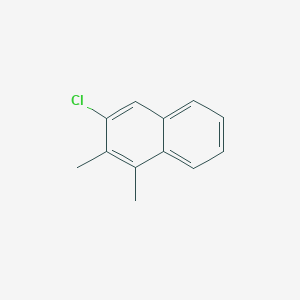
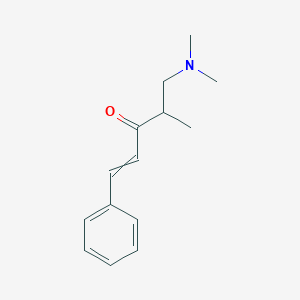
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
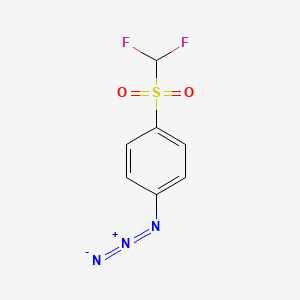

![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)


![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
